

## Physicochemical Properties of N-Benzyl-2bromo-3-methylbenzamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties, a projected synthesis protocol, and a conceptual experimental workflow for the compound **N-Benzyl-2-bromo-3-methylbenzamide**. Due to the limited availability of direct experimental data in public-domain literature, this document combines theoretical calculations with established methodologies for analogous compounds to serve as a foundational resource for research and development.

#### **Core Physicochemical Properties**

While specific experimental data for **N-Benzyl-2-bromo-3-methylbenzamide** is not readily available in surveyed literature, its fundamental properties can be calculated based on its chemical structure. The properties of its constituent precursors, 2-bromo-3-methylbenzoic acid and benzylamine, are well-documented and provided for context.

Table 1: Calculated and Precursor Physicochemical Data



Property	N-Benzyl-2-bromo- 3-methylbenzamide (Calculated)	2-Bromo-3- methylbenzoic Acid (Experimental)[1] [2]	Benzylamine (Experimental)[3] [4]
Molecular Formula	C15H14BrNO	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>	C7H9N
Molecular Weight	304.18 g/mol	215.04 g/mol	107.15 g/mol
Appearance	Not available	Off-white to tan crystalline powder[1] [5]	Colorless liquid[4]
Melting Point	Not available	135-138 °C[5]	10 °C
Boiling Point	Not available	Not available	185 °C
Density	Not available	Not available	0.981 g/mL[3]
Solubility	Not available	Moderately soluble in organic solvents[1]	Miscible with water and organic solvents[4]

#### **Experimental Protocols**

No specific protocols for the synthesis or analysis of **N-Benzyl-2-bromo-3-methylbenzamide** have been published. However, a standard and reliable method for its synthesis can be projected based on the amidation of a carboxylic acid via an acyl chloride intermediate.

# Projected Synthesis of N-Benzyl-2-bromo-3-methylbenzamide

This protocol describes a two-step process starting from 2-bromo-3-methylbenzoic acid.

Step 1: Synthesis of 2-bromo-3-methylbenzoyl chloride

 Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid).



- Reaction: Add thionyl chloride (SOCl2) (1.5 eq) dropwise to the suspension at 0 °C.
- Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C).
- Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.
- Work-up: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-bromo-3-methylbenzoyl chloride, an oily residue, can be used in the next step without further purification.

#### Step 2: Amidation with Benzylamine

- Reagents & Setup: Dissolve the crude 2-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM (10 mL/g of initial acid). Cool the solution to 0 °C in an ice bath.
- Reaction: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
- Completion: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
- Monitoring: Monitor the formation of the product by TLC.
- Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1M
   HCI, saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-Benzyl-2-bromo-3-methylbenzamide.

#### **Proposed Characterization Methods**

 Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra should be acquired to confirm the chemical structure. Expected <sup>1</sup>H NMR signals would include aromatic



protons from both benzene rings, a doublet for the benzylic CH<sub>2</sub> group, and a singlet for the methyl group.

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide C=O stretch (typically ~1650 cm<sup>-1</sup>) and the N-H stretch (~3300 cm<sup>-1</sup>).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion peak [M]+ or its protonated adduct [M+H]+.

### **Visualized Experimental Workflow**

The logical flow for the synthesis and characterization of **N-Benzyl-2-bromo-3-methylbenzamide** is depicted below. This workflow outlines the key stages from starting materials to the final, characterized compound.



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Caption: Workflow for Synthesis and Characterization.

## **Signaling Pathways and Biological Activity**



Currently, there is no information available in the public scientific literature regarding the biological activity or associated signaling pathways for **N-Benzyl-2-bromo-3-methylbenzamide**. Benzamide derivatives, as a class, are known to exhibit a wide range of biological activities, and some N-substituted benzamides have been investigated as antitumor agents.[6][7] Further research would be required to determine if this specific compound has any relevant biological targets or therapeutic potential.

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